5-Aminoadamantan-2-ol

Description

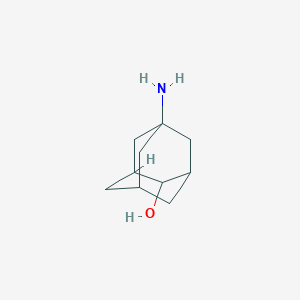

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

5-aminoadamantan-2-ol |

InChI |

InChI=1S/C10H17NO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-9,12H,1-5,11H2 |

InChI Key |

IQZMKGCMSXOILZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 5-Aminoadamantan-2-ol

A key pathway to this compound involves a modified Ritter-type reaction, a versatile method for the formation of C-N bonds. researchgate.net This protocol is particularly useful for introducing an amino group into the adamantane (B196018) skeleton.

The classical Ritter reaction involves the reaction of a carbocation, generated from an alcohol or alkene in a strong acid, with a nitrile to form an N-substituted amide after hydrolysis. researchgate.net For the synthesis of this compound, a modified approach is employed, starting from a halogenated adamantane precursor. A closely analogous synthesis has been reported for the preparation of 2-oxaadamantan-5-amine hydrochloride from 5-bromo-2-oxaadamantane, which proceeds via a Ritter reaction with chloroacetonitrile (B46850) followed by hydrolysis. nih.gov

The synthesis initiates with the reaction of 5-bromoadamantan-2-ol with formamide (B127407) in the presence of a strong acid, such as sulfuric acid. In this step, the acid facilitates the departure of the bromide ion from the tertiary bridgehead position (C5) of the adamantane cage, leading to the formation of a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of formamide. This process is analogous to the Ritter reaction where a nitrile is used as the nitrogen source. nih.gov

The nucleophilic attack of formamide on the adamantyl carbocation, followed by a deprotonation step, results in the formation of the stable formamide intermediate, N-(5-hydroxyadamantan-2-yl)formamide. The hydroxyl group at the C2 position remains intact during this transformation. While direct characterization data for this specific intermediate is not widely published, its formation is a critical step in the reaction sequence, leading to the desired amine after hydrolysis.

Besides the modified Ritter reaction, several other methods have been established for the synthesis of aminoadamantanes. These approaches often rely on different starting materials and reaction types.

Nitration and Reduction : One common method involves the direct nitration of an adamantane derivative at a bridgehead position, followed by reduction of the nitro group to an amine. This is a conventional pathway for introducing an amino group onto the adamantane scaffold. rsc.org

From Halogenated Intermediates : The synthesis of substituted adamantanes frequently relies on halogenated intermediates. rsc.org These can be converted into amines through various nucleophilic substitution reactions or by forming an organometallic intermediate, such as a lithiated adamantane, which can then react with an aminating agent. google.com

Amidation followed by Reduction : Another versatile approach involves the coupling of an adamantane carboxylic acid with an amine to form an amide, which is subsequently reduced to the corresponding amine. Reduction of adamantane-derived amides can be achieved using reagents like borane-THF complex (BH₃·THF). nih.govstrath.ac.uk

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of this compound Derivatives and Analogs

The amino and hydroxyl groups of this compound serve as functional handles for the synthesis of a wide array of derivatives and analogs. These modifications are often pursued to explore structure-activity relationships in medicinal chemistry. For example, the amino group can be acylated, alkylated, or used in the formation of Schiff bases. The hydroxyl group can be esterified or etherified.

Research into adamantane chemistry has produced numerous derivatives, although not all originate from this compound specifically. General strategies for creating adamantane derivatives include:

Amide Formation : Coupling aminoadamantanes with various carboxylic acids to generate a library of amide derivatives. nih.gov

Enamine Chemistry : Reactions involving enamines of substituted cyclohexanones can lead to complex adamantane structures.

Heteroadamantanes : The synthesis of analogs where one or more carbon atoms of the adamantane cage are replaced by a heteroatom, such as oxygen in 2-oxaadamantane, has been reported. nih.gov

These synthetic strategies highlight the versatility of the adamantane scaffold in generating diverse chemical entities.

of this compound

The synthesis of polysubstituted adamantane derivatives, such as this compound, presents a unique set of challenges due to the cage-like, rigid structure of the adamantane core. The inherent stability and specific reactivity of the bridgehead and secondary carbon positions necessitate tailored synthetic strategies. This article explores various methodologies for the construction and functionalization of the adamantane framework to yield this compound, a compound with potential applications in medicinal chemistry and materials science.

1 Electrophilic Substitution Strategies

Electrophilic substitution on the adamantane cage typically occurs at the tertiary (bridgehead) positions due to the stabilization of the resulting carbocation intermediates. Direct electrophilic amination of adamantan-2-ol to produce this compound is challenging. However, electrophilic reagents can be used to introduce other functionalities that can later be converted to an amino group.

One common approach involves the use of strong acids to generate adamantyl cations, which can then be trapped by nucleophiles. For instance, treatment of adamantane with bromine can yield 1-bromoadamantane, which can undergo nucleophilic substitution. While this functionalizes a bridgehead position, subsequent introduction of a hydroxyl group at a secondary position and conversion of the bromo group to an amino group would be required, often involving multiple steps and leading to a mixture of isomers.

More direct approaches for introducing nitrogen-containing groups via electrophilic pathways are under investigation. These methods often employ highly reactive aminating agents, though their application to complex substrates like adamantanols requires careful optimization to control regioselectivity. nih.gov

2 Reductive Amination of Hydroxyl-Adamantane Precursors

A highly effective and widely used method for the synthesis of amines is reductive amination. organic-chemistry.org This strategy is particularly relevant for the synthesis of this compound, starting from the corresponding keto-alcohol precursor, 5-hydroxy-2-adamantanone. This starting material is a known disubstituted adamantane derivative. sigmaaldrich.comscbt.com

The general process of reductive amination involves two key steps:

Imine or Enamine Formation: The ketone (5-hydroxy-2-adamantanone) reacts with an amine source, such as ammonia (B1221849) or a primary amine, under mildly acidic conditions to form an imine intermediate.

Reduction: The resulting imine is then reduced to the corresponding amine.

A variety of reducing agents can be employed for the reduction step, with the choice of reagent influencing the reaction conditions and selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in situ without significantly reducing the starting ketone, allowing for a one-pot reaction. organic-chemistry.org

The reductive amination of 5-hydroxy-2-adamantanone would proceed as follows:

This method offers a direct route to the target compound or its isomers, with the stereochemical outcome at the C-2 position being dependent on the reducing agent and reaction conditions.

| Precursor | Amine Source | Reducing Agent | Product |

| 5-Hydroxy-2-adamantanone | Ammonia | Sodium cyanoborohydride | This compound |

| 5-Hydroxy-2-adamantanone | Hydroxylamine (B1172632) | Catalytic Hydrogenation | This compound |

3 C-H Functionalization Methods

Direct C-H functionalization represents a powerful and atom-economical approach to the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. In the context of the adamantane framework, the selective functionalization of specific C-H bonds is an active area of research.

The adamantane cage contains both tertiary (methine) and secondary (methylene) C-H bonds. While the tertiary C-H bonds are generally more reactive towards radical abstraction, selective functionalization of the secondary positions can be achieved using directed metal-catalyzed reactions. For the synthesis of this compound, this would involve the direct introduction of an amino group or a precursor at the C-5 position of adamantan-2-ol.

Recent advances have demonstrated the use of photoredox catalysis in combination with hydrogen atom transfer (HAT) catalysts for the selective functionalization of strong C-H bonds in adamantanes. These methods can differentiate between the various C-H bonds based on their electronic and steric environment. nih.gov While a direct C-H amination of adamantan-2-ol to yield this compound has not been explicitly reported, the development of enantioselective radical C-H amination for the synthesis of β-amino alcohols suggests the potential for such a transformation. nih.gov

4 Total Synthesis from Acyclic, Monocyclic, and Bicyclic Precursors

The construction of the adamantane framework from simpler, non-cage precursors provides an alternative to the functionalization of the pre-formed cage. These total synthesis approaches can offer greater control over the placement of substituents.

The synthesis of 1,2-disubstituted adamantane derivatives has been achieved through the construction of the tricyclic framework from acyclic, monocyclic, or bicyclic starting materials. nih.gov For example, intramolecular cyclization reactions of appropriately substituted bicyclo[3.3.1]nonane precursors can lead to the formation of the adamantane skeleton. While these methods are powerful, they often involve multiple steps and may require careful design of the precursors to achieve the desired substitution pattern of this compound.

5 Ring Expansion and Contraction Reactions for Adamantane Framework Construction

Rearrangement reactions of related cage systems can also be employed to construct the adamantane skeleton. For instance, the expansion of a noradamantane precursor or the contraction of a homoadamantane (B8616219) derivative can lead to the formation of a substituted adamantane.

These rearrangements are often driven by the formation of a more stable carbocation intermediate and can be initiated by various reagents. The specific substitution pattern of the starting material will dictate the substitution pattern of the resulting adamantane product. While a powerful tool for generating complex adamantane derivatives, the application of these methods to the specific synthesis of this compound would require a carefully designed precursor. nih.gov

6 Direct Radical Functionalization Techniques

Radical reactions provide a complementary approach to ionic reactions for the functionalization of the adamantane core. The adamantane cage is susceptible to radical abstraction at both the bridgehead and secondary positions.

Direct radical functionalization can be achieved using a variety of radical generating systems, including photoredox catalysis and thermal decomposition of radical initiators. These methods can be used to introduce a range of functional groups, including those that can be subsequently converted to an amino group. The regioselectivity of these reactions can often be controlled by the choice of the radical species and the reaction conditions.

Modified Ritter Reaction Protocols

7 Chemo- and Regioselective Functionalization Approaches

The presence of both a hydroxyl and an amino group (or their precursors) on the adamantane scaffold necessitates careful consideration of chemo- and regioselectivity during synthesis. Protecting group strategies are often employed to mask one functional group while transformations are carried out on another part of the molecule.

For the synthesis of this compound, one could envision a strategy where the hydroxyl group of adamantan-2-ol is protected, followed by the introduction of a nitrogen-containing functionality at the C-5 position. Subsequent deprotection of the hydroxyl group would yield the target compound. The choice of protecting group is crucial to ensure its stability during the functionalization steps and its selective removal without affecting the newly introduced amino group.

The development of catalyst systems that can distinguish between the different C-H bonds of a substituted adamantane is a key goal in achieving regioselective functionalization. nih.gov

Synthesis of Adamantane-Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of novel adamantane-pyrido[2,3-d]pyrimidine derivatives has been accomplished through a multi-step reaction sequence. One reported method involves the reaction of 3-(2-chloroacetyl)-5-(2,4-substitutedphenyl)-2-Methyl-7-(2-Oxo-2H-Chromen-3-yl) pyrido[2,3-d]pyrimidin-4(3H)-one with 3-aminoadamantan-1-ol (B132026). This process yields a series of N-(hydroxyadamantan-1-yl)-5-(2,4-substitutedphenyl)-2-Methyl-4-Oxo-7-(2-oxo-2H-Chromen-3-yl)pyrido[2,3-d]Pyrimidine-3(4H)carboxamides. The reaction completion is monitored by thin-layer chromatography (TLC), and the final products are purified by recrystallization from ethanol.

The structures of these synthesized derivatives have been confirmed using various spectroscopic methods, including FTIR, ¹H-NMR, ¹³C NMR, and LCMS. The ¹H NMR data for these compounds typically show characteristic signals for the adamantane cage protons between δ 1.55 and 2.24 ppm.

| Compound Code | Molecular Formula | Substituents (R1, R2) | Melting Point (°C) |

|---|---|---|---|

| 6a | C35H32N4O6 | -H, -OCH3 | 278-280 |

| 6b | C34H29ClN4O5 | -H, -Cl | 285-287 |

| 6c | C36H35N5O5 | -H, -N(CH3)2 | 272-274 |

| 6d | C34H30N4O6 | -H, -OH | 286-288 |

| 6e | C34H29N5O7 | -H, -NO2 | 275-276 |

Approaches to Rigid Multivalent Adamantane Scaffolds

Adamantane serves as a rigid, three-dimensional core for the construction of multivalent scaffolds, which are valuable in fields like drug delivery and surface recognition. An efficient synthetic route to novel 1,3,5,7-tetrasubstituted adamantane derivatives has been developed, starting from the parent adamantane molecule. This multi-step synthesis produces tetrahedrally shaped molecules with defined functionalities at the bridgehead positions. Current time information in Bangalore, IN.mdpi.com

Stereochemical Considerations in Synthesis

Enantiomerically Pure Adamantane Derivatives

The synthesis of this compound results in a chiral molecule, as do all 1,2-disubstituted adamantane derivatives. mdpi.com Achieving enantiomeric purity is therefore a significant consideration in their synthesis. One established method to obtain enantiopure adamantanes is through the resolution of a racemic mixture. For instance, racemic 1,2-diaminoadamantane has been successfully resolved into its individual enantiomers by forming diastereomeric salts with L-tartaric acid, yielding the (S)-enantiomer. researchgate.netresearchgate.net

Another approach involves asymmetric synthesis, starting from a common precursor. Enantiomerically pure ketoolefines have been used as starting materials, which, upon cyclization using a Lewis acid like titanium(IV) chloride, retain their stereochemistry to yield enantiomerically pure 1,2-disubstituted adamantane products. mdpi.com Furthermore, biocatalytic methods are increasingly employed for the synthesis of chiral amino alcohols. nih.govnih.gov Engineered amine dehydrogenases (AmDHs) have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (ee >99%). nih.govnih.gov While not yet specifically reported for this compound, these biocatalytic strategies represent a promising avenue for its enantioselective synthesis.

Diastereoselectivity in Synthetic Processes

The relative orientation of substituents in polysubstituted adamantanes is controlled by diastereoselectivity during synthesis. In the construction of the adamantane framework from monocyclic precursors, the diastereoselectivity of the process can be rationalized by mechanistic investigations. mdpi.com For example, in the condensation of an enamine with crotonoyl chloride, cyclization leads to specific diastereomeric products. mdpi.comresearchgate.net

Furthermore, functionalization reactions on the adamantane core can exhibit diastereoselectivity. The selective hydroxylation of adamantane derivatives can lead to specific diastereomers. For instance, the hydroxylation of 1-substituted adamantanes using systems like H₂O-CBr₄ in the presence of metal complexes selectively yields 1,3-disubstituted products. researchgate.net The synthesis of adamantane derivatives with joined piperidinone skeletons has also been achieved stereoselectively, where aminoalcohols were converted to diastereomerically pure hydrochlorides through recrystallization. rsc.org

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways and Intermediates

The synthesis of functionalized adamantanes often proceeds through carbocation or radical intermediates. nih.gov The Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363) to adamantane, a foundational industrial synthesis, is proposed to occur via a complex series of cationic 1,2-bond migrations and hydride shifts. nih.gov

Functionalization reactions on the adamantane core also involve well-defined intermediates. The bromination of adamantane is understood to proceed through an ionic mechanism, as the reaction rate is accelerated by Lewis acids but is unaffected by radical initiators or irradiation. nih.gov Direct C-H functionalization is a powerful tool for introducing substituents. These reactions can be mediated by photocatalysis and hydrogen-atom transfer (HAT) catalysis. amazonaws.com The proposed mechanism for dual catalytic alkylation involves a HAT catalyst generating an adamantyl radical, which then engages with a photoredox cycle. amazonaws.com The high selectivity for the tertiary bridgehead position is attributed to the stability of the 3°-adamantyl carbocation, suggesting significant charge-transfer character in the HAT transition state. amazonaws.com

In other functionalization pathways, such as the construction of the adamantane framework via cyclization, a 1-adamantyl cation intermediate is often generated. mdpi.com This cation can then be trapped by various nucleophiles to form the final substituted product. mdpi.com The protoadamantane-adamantane rearrangement is another key transformation that is widely used in the synthesis of 1,2-disubstituted adamantyl amines. mdpi.com

Role of Catalysis in Synthesis Optimization

The synthesis of this compound, a disubstituted adamantane derivative, benefits significantly from catalytic methods to achieve desired regioselectivity and yield. While direct catalytic synthesis of this specific molecule is not extensively documented, the principles of catalytic functionalization of the adamantane cage are well-established and provide a clear pathway for its optimized synthesis. A plausible and efficient route to this compound starts from adamantan-2-one.

A key intermediate in the synthesis is 5-hydroxy-2-adamantanone. The biocatalyzed synthesis of 5-hydroxy-2-adamantanone from 2-adamantanone (B1666556) has been investigated, highlighting the role of enzymes in achieving specific hydroxylation on the adamantane framework. sigmaaldrich.com Subsequently, 5-hydroxy-2-adamantanone can serve as a starting material for the synthesis of E-2-amino-5-hydroxyadamantane, which is a stereoisomer of this compound. sigmaaldrich.com The conversion of the ketone group in 5-hydroxy-2-adamantanone to an amino group can be achieved through reductive amination, a process often optimized using various catalysts.

Catalytic hydrogenation is a common method for the reduction of oximes or imines formed from the ketone. For instance, the condensation of a ketoolefine with N-methyl hydroxylamine can form a nitrone, which, after a 1,3-dipolar cycloaddition, yields an annulated adamantane product. This product can then be readily transformed into its amino-alcohol derivative through catalytic hydrogenation. nih.gov Though this example involves an N-methylated amine, the principle applies to the synthesis of primary amines as well.

The table below summarizes catalytic approaches applicable to the synthesis of amino-hydroxy adamantane derivatives, which are instructive for the synthesis of this compound.

| Catalytic Step | Starting Material | Catalyst | Product | Reference |

| Hydroxylation | Adamantane | VO(acac)₂ / H₂O₂ | Adamantan-2-one | chemicalbook.com |

| Hydroxylation | Adamantane | Transition Metal Complexes (Pd, Ni, Ru, etc.) | 1-Adamantanol | researchgate.net |

| Biocatalyzed Hydroxylation | 2-Adamantanone | Enzyme | 5-Hydroxy-2-adamantanone | sigmaaldrich.com |

| Reductive Amination (via oxime) | Ketone | Hydrogen/Palladium | Amine | nih.gov |

| Ritter Reaction | Alcohol | Acid Catalyst | Amide (hydrolyzed to amine) | nih.gov |

The Ritter reaction offers another catalytic route where an alcohol is treated with a nitrile in the presence of a strong acid catalyst to form an amide, which can then be hydrolyzed to the corresponding amine. nih.gov This method could be applied to an appropriate hydroxy-adamantane precursor. The choice of catalyst and reaction conditions is crucial for minimizing side reactions and maximizing the yield of the desired stereoisomer of this compound.

Thermolysis Studies of Adamantane Derivatives

The rigid cage structure of adamantane imparts significant thermal stability. However, the presence of functional groups can influence its decomposition pathways. For instance, the thermolysis of a cyclobutane (B1203170) derivative has been shown to yield adamantane scaffolds through a ring-opening and subsequent rearrangement process at high temperatures in a vacuum. Current time information in Bangalore, IN. This indicates that under thermal stress, rearrangements to the thermodynamically stable adamantane core are favored.

In the context of functionalized adamantanes, the substituents play a key role. For example, the exothermic degradation of 2-ethynyladamantan-2-ol (B8769290) has been observed using differential scanning calorimetry (DSC), indicating that the presence of the ethynyl (B1212043) and hydroxyl groups leads to thermal decomposition. researchgate.net

The following table outlines findings from thermolysis studies on related adamantane derivatives, which can infer the potential behavior of this compound under thermal conditions.

| Adamantane Derivative | Conditions | Observed Products/Behavior | Reference |

| Cyclobutane derivative | High temperature, vacuum | Ring-opened diene, adamantane scaffolds | Current time information in Bangalore, IN. |

| 2-Ethynyladamantan-2-ol | Heating (DSC) | Exothermic degradation | researchgate.net |

| Adamantane | High Temperature | C-H bond activation | nih.gov |

Direct C-H functionalization of adamantane often requires high energy input, which can be provided by thermolysis of radical initiators like di-tert-butyl peroxide (DTBP). The homolytic thermolysis of DTBP generates tert-butoxyl radicals that can abstract hydrogen atoms from the adamantane cage, leading to adamantyl radicals which can then undergo further reactions. nih.gov This highlights that at elevated temperatures, the C-H bonds of the adamantane core itself can become reactive, especially in the presence of radical species. While the amino and hydroxyl groups of this compound would likely be the primary sites of reaction or degradation under thermolytic conditions, the underlying adamantane cage is not entirely inert.

Molecular Interactions and Pharmacological Mechanisms of Adamantane Scaffolds

General Principles of Adamantane-Target Interactions

The incorporation of an adamantane (B196018) moiety into a molecule can profoundly influence its interaction with biological targets. This is achieved through a combination of its bulk, shape, and electronic properties.

The adamantane group is often described as a "lipophilic bullet" in drug design. researchgate.netnih.gov Its primary role is to engage with hydrophobic pockets within a target protein's binding site. This interaction can significantly increase the ligand's binding affinity and, consequently, its potency. The introduction of the adamantane cage can enhance the stability of drugs, thereby improving their pharmacokinetic profiles. nih.gov For instance, adamantane modifications to existing drugs have been shown to improve their pharmacological properties. researchgate.net The substitution pattern on the adamantane core is critical; disubstituted adamantanes, such as those bearing amino and hydroxyl groups like 5-aminoadamantan-2-ol, can exhibit distinct biological activities. researchgate.net The strategic placement of functional groups on the rigid cage allows for optimized interactions with specific residues in the target's active site. scispace.com

This structural rigidity also allows for the precise, three-dimensional positioning of functional substituents, facilitating a more effective exploration and optimization of interactions with drug targets. publish.csiro.au The lipophilicity of the adamantane skeleton, with an estimated increase in the calculated partition coefficient (cLogP) of about 3.1 log units, is crucial for its biological activity. publish.csiro.au This property governs the molecule's ability to cross cellular membranes and interact with hydrophobic regions of proteins, such as the transmembrane domains of ion channels. researchgate.netpensoft.net

The adamantane structure serves as a versatile core for pharmacophore design. arxiv.org A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The rigid adamantane cage acts as a scaffold, holding key functional groups in a well-defined spatial arrangement. publish.csiro.au This allows medicinal chemists to design molecules where the pharmacophoric elements—such as hydrogen bond donors/acceptors (like the amino and hydroxyl groups in this compound) and hydrophobic centers—are oriented for maximal binding affinity and selectivity. scispace.comnih.gov For example, in the design of sigma-2 (σ2) receptor ligands, the adamantane ring system was shown to bind to a key hydrophobic pocket, anchoring the molecule in the active site. nih.gov

Interaction with Ion Channels

Adamantane derivatives are well-known for their ability to modulate the function of various ion channels. This activity is central to their use as antiviral and neuroprotective agents.

One of the most studied applications of aminoadamantanes is the inhibition of the influenza A virus M2 protein, a pH-gated proton channel essential for viral replication. mdpi.com Compounds like amantadine (B194251) and rimantadine (B1662185) physically block the M2 channel pore. acs.org They bind to a site within the channel's transmembrane domain, near key residues such as Serine-31 and Histidine-37. acs.org This binding physically occludes the channel, preventing the influx of protons into the virion, a step required for viral uncoating. microbiologyresearch.orgnih.gov

Research has shown that the orientation and substitution of the adamantane cage are critical for potency. For instance, rimantadine is approximately 10 times more potent than amantadine as an M2 inhibitor. microbiologyresearch.org Furthermore, studies on drug-resistant M2 mutants, such as S31N, have led to the design of new inhibitors. In these efforts, adamantane analogs, including those derived from 3-aminoadamantan-1-ol (B132026) (a structural isomer of this compound), have been synthesized and evaluated as potent blockers of these resistant channels. escholarship.orgnih.gov

| Compound | Target | Inhibitory Concentration (IC50 or MIC) | Reference |

|---|---|---|---|

| Amantadine | M2 Proton Channel (Wild-Type) | ~10 µM | microbiologyresearch.org |

| Rimantadine | M2 Proton Channel (Wild-Type) | ~1 µM | microbiologyresearch.org |

| "2-rimantadine" | M2 Proton Channel (Wild-Type) | 3.7 times more potent than rimantadine | nih.gov |

| "2-amantadine" | M2 Proton Channel (Wild-Type) | Significantly less potent than amantadine | nih.gov |

Aminoadamantanes also function as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor-ion channel involved in synaptic plasticity and neuronal function. nih.gov Compounds like memantine (B1676192) and amantadine act as uncompetitive, open-channel blockers. nih.govnih.gov This means they only enter and block the NMDA receptor's ion channel when it has been activated by the binding of glutamate and a co-agonist (glycine or D-serine), leading to a state- and voltage-dependent inhibition. researchgate.net

This mechanism is considered to have neuroprotective properties by preventing excessive calcium influx through over-activated NMDA receptors, a process linked to excitotoxicity in various neurological disorders. nih.govresearchgate.net The development of novel adamantane derivatives as NMDA receptor antagonists is an active area of research, with various analogs being synthesized and evaluated for their potential in neuroprotection. researchgate.netwipo.intwipo.int

| Compound | Mechanism | Key Finding | Reference |

|---|---|---|---|

| Amantadine | NMDA Receptor Antagonist | Possesses neuroprotective properties via NMDA receptor inhibition. | nih.gov |

| Memantine | NMDA Receptor Antagonist | A more potent congener of amantadine with neuroprotective effects. | nih.gov |

| IEM-1754 | Open-channel blocker of NMDA receptors | Potently prevents NMDA-induced convulsions in mice. | nih.gov |

| (2-oxaadamant-1-yl)amines | NMDA Receptor Antagonists | Several derivatives were more active than amantadine. | researchgate.net |

Interaction with Potassium Channels

The adamantane scaffold's bulky and lipophilic characteristics make it an effective component for blocking ion channels. mdpi.com Derivatives of adamantane have been investigated for their ability to modulate various ion channels, including potassium (K⁺) channels. nih.gov The rigid cage structure can physically occlude the channel pore, thereby inhibiting the flow of ions. For instance, amantadine and its derivatives are known to block the M2 proton channel of the influenza A virus, a mechanism that highlights the scaffold's utility as a channel blocker. nih.govscispace.com While specific studies focusing exclusively on this compound and its direct interaction with potassium channels are not extensively detailed in the reviewed literature, the established role of other adamantane derivatives as ion channel modulators suggests a potential avenue for investigation. nih.gov The positioning of the amino and hydroxyl groups on the adamantane core in this compound would be critical in determining its specific binding and blocking properties within the diverse family of potassium channels.

Enzyme Inhibition Studies

The adamantane scaffold is a key feature in the design of various enzyme inhibitors, where it often serves to anchor the molecule within the active site of the target enzyme. scispace.comnih.gov Its incorporation has led to the development of potent inhibitors for several classes of enzymes. scispace.com

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Adamantane derivatives are prominent in the class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used for the management of type 2 diabetes. scispace.commdpi.com The DPP-IV enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. mdpi.com Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. mdpi.commdpi.com

Well-known DPP-IV inhibitors, Vildagliptin and Saxagliptin, feature an adamantane group in their chemical structures. scispace.commdpi.com The adamantane moiety typically binds to a hydrophobic pocket in the S2 extensive subsite of the DPP-IV enzyme, contributing significantly to the inhibitor's potency and selectivity. mdpi.com Studies have shown that the lipophilic nature and bulkiness of the adamantane cage are crucial for this interaction. nih.gov While direct research on this compound as a DPP-IV inhibitor is not specified, the established success of other amino-adamantane derivatives in this area suggests the potential of this scaffold. nih.govresearchgate.net The substitution pattern on the adamantane core is a key determinant of inhibitory activity.

| Compound | Core Scaffold | Significance in DPP-IV Inhibition |

|---|---|---|

| Vildagliptin | Adamantane | A potent, orally active DPP-IV inhibitor used in the treatment of type 2 diabetes. scispace.commdpi.com |

| Saxagliptin | Adamantane | A highly potent DPP-IV inhibitor, also used for managing type 2 diabetes. scispace.commdpi.com |

Soluble Epoxide Hydrolase (sEH) Inhibitors

The soluble epoxide hydrolase (sEH) enzyme is a therapeutic target for managing inflammation and hypertension. scispace.comnih.gov It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. scispace.com Inhibition of sEH increases the bioavailability of EETs, thus producing beneficial cardiovascular and anti-inflammatory effects. scispace.com

Adamantane-containing ureas and thioureas have been identified as potent inhibitors of sEH. nih.govresearchgate.netnih.gov The adamantyl group typically occupies a hydrophobic region of the enzyme's active site. nih.gov Research into adamantyl ureas and diureas has demonstrated that substitutions on the adamantane core can modulate both the inhibitory potency and the metabolic stability of the compounds. nih.gov For example, the introduction of a methyl group can increase potency against human sEH. nih.gov Furthermore, adamantane-based sEH inhibitors have been shown to reduce plasma concentrations of pro-inflammatory cytokines. scispace.com While specific data on this compound is not available, the extensive research on related adamantane ureas and thioureas provides a strong rationale for its potential as a scaffold for novel sEH inhibitors. researchgate.netmdpi.com

| Inhibitor Class | Adamantane Moiety's Role | Observed Effects |

|---|---|---|

| Adamantyl Ureas | Binds to the hydrophobic catalytic tunnel of sEH. nih.gov | Potent inhibition of human and murine sEH; potency and stability are affected by substituents on the adamantane ring. nih.gov |

| Adamantyl Diureas | Acts as a slow tight-binding inhibitor. nih.gov | Exhibits strong binding to sEH with low nanomolar IC50 values. nih.gov |

| Adamantyl Thioureas | Similar to ureas, with the thiourea (B124793) group interacting with the catalytic residues. researchgate.net | Generally more soluble than corresponding ureas, making them promising for bioavailability. researchgate.net |

| Adamantyl Selenoureas | The selenourea (B1239437) group interacts with the enzyme's active site. mdpi.com | Demonstrates potent sEH inhibition with IC50 values in the nanomolar range and shows anti-inflammatory activity. mdpi.com |

Protein Phosphatase 2A (PP2A) Modulation

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a critical role in regulating various cellular processes, including cell cycle, growth, and signal transduction. researchgate.netuni.lu Dysfunction of PP2A is implicated in the pathology of several diseases, including neurodegenerative disorders like Alzheimer's disease, where it is a key enzyme responsible for dephosphorylating the tau protein. researchgate.netuni.lu

Adamantane derivatives have emerged as potential modulators of PP2A activity. scispace.comresearchgate.net For instance, the drug memantine (1-amino-3,5-dimethyladamantane), used for Alzheimer's treatment, has been shown to rescue PP2A activity, thereby reducing tau hyperphosphorylation. uni.lu The development of adamantane derivatives that can activate PP2A is considered a promising therapeutic strategy. researchgate.netresearchgate.net The lipophilic adamantane scaffold can facilitate entry into neurons, making it a suitable carrier for functional groups designed to interact with and activate PP2A. uni.lu This area of research highlights the versatility of the adamantane core in designing molecules that can target complex enzymes within the central nervous system. researchgate.net

Hydroxysteroid Dehydrogenase (HSD) Inhibition (e.g., 11β-HSD1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, particularly in glucocorticoid target tissues like the liver and adipose tissue. mdpi.comgoogle.com Overexpression of 11β-HSD1 is associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes. rsc.orggoogle.comnih.gov Consequently, selective inhibition of 11β-HSD1 is a key therapeutic strategy. google.comnih.gov

A wide range of adamantane derivatives have been developed as potent and selective inhibitors of 11β-HSD1. mdpi.comgoogle.comnih.gov The adamantane moiety typically fits into a hydrophobic pocket of the enzyme. mdpi.com In one study, a series of α-sulfonamido-N-adamantanecarboxamide derivatives were synthesized and evaluated. rsc.org To understand the importance of the adamantane scaffold, related derivatives were tested, including 4-aminoadamantan-1-ol (B3038116). This specific compound was found to have reduced inhibitory activity against both human and mouse 11β-HSD1 compared to the lead compounds, indicating that the substitution pattern on the adamantane ring is critical for potent inhibition. rsc.org Specifically, the parent compound in the study had an IC50 of 89 nM for human 11β-HSD1, while the derivative with 4-aminoadamantan-1-ol showed significantly reduced activity. rsc.org

| Compound Series | Specific Derivative Tested | Finding | Reference |

|---|---|---|---|

| α-sulfonamido-N-adamantanecarboxamides | Derivative incorporating 4-aminoadamantan-1-ol | Showed reduced inhibitory activity against human and mouse 11β-HSD1 compared to more potent analogues in the series. | rsc.org |

| Adamantyl ethanone (B97240) pyridyl derivatives | Lead compounds | Displayed low nanomolar inhibition (IC50 ~34-48 nM) against human 11β-HSD1 and were selective over 11β-HSD2. | nih.gov |

| Adamantane-linked 1,2,4-triazoles | Lead compounds | Identified as potent inhibitors of 11β-HSD1. | mdpi.com |

Alpha-Amylase and Urease Inhibition

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates, such as starch, into simpler sugars. rsc.orgnih.gov Inhibiting this enzyme can slow the absorption of glucose, which is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com Several studies have explored adamantane derivatives as potential α-amylase inhibitors. nih.govtandfonline.com For example, a series of amantadine-clubbed N-aryl amino thiazoles showed significant inhibitory activity against α-amylase. nih.gov In one study, a derivative (compound 6d) exhibited an IC50 value of 97.37 ± 1.52 μM. nih.govresearchgate.net Another study on Schiff base derivatives of amantadine also identified compounds with good potential for α-amylase inhibition. tandfonline.com These findings suggest that the lipophilic and bulky adamantane scaffold can be effectively utilized in the design of α-amylase inhibitors. rsc.org

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govuzh.chnih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for antimicrobial drug development. nih.gov Amantadine (1-aminoadamantane) derivatives have been investigated as urease inhibitors. nih.govnih.gov In these studies, the adamantyl group is often included to enhance the compound's interaction with the enzyme. nih.gov For instance, a series of amantadine-thiourea hybrids were synthesized and showed potent urease inhibitory activity, with some compounds being more effective than the standard inhibitor, thiourea. nih.govresearchgate.net One derivative, N-(adamantan-1-ylcarbamothioyl)octanamide, displayed excellent activity with an IC50 value of 0.0085 ± 0.0011 µM. nih.gov The structural features, including the adamantyl group and the thiourea linkage which mimics the substrate, are crucial for this high potency. nih.gov

| Enzyme | Adamantane Derivative Class | Key Findings | Example IC50 Value |

|---|---|---|---|

| α-Amylase | Amantadine-clubbed N-aryl amino thiazoles | Derivatives showed significant α-amylase inhibition. nih.gov | 97.37 ± 1.52 μM (for compound 6d) nih.govresearchgate.net |

| Urease | Amantadine-thiourea conjugates | Many derivatives were more potent than the standard inhibitor thiourea. nih.govresearchgate.net | 0.0085 ± 0.0011 µM (for compound 3j) nih.gov |

| Urease | Adamantane-linked aminothiazoles | Several compounds showed excellent urease inhibitory activity. chemicalpapers.com | 13.05 ± 0.2 µM (for compound 6g) chemicalpapers.com |

Leucine (B10760876) Aminopeptidase (B13392206) Inhibition

While direct studies on this compound's effect on leucine aminopeptidase are not detailed in the reviewed literature, research on other adamantane derivatives provides insight into this interaction. Adamantanine, which is 2-aminoadamantane-2-carboxylic acid, has been identified as an inhibitor of leucine aminopeptidase. medchemexpress.com This enzyme is responsible for hydrolyzing leucine residues from the N-terminus of proteins and peptides. nih.gov The inhibitory properties of adamantanine have been demonstrated in its ability to inhibit the transport of leucine into Ehrlich ascites carcinoma cells. medchemexpress.com Specifically, adamantanine inhibits leucine aminopeptidase with a reported I/S0.5 of 10.5. medchemexpress.commedchemexpress.com Dipeptide derivatives of adamantanine have also been synthesized and studied; however, these were also found to be inhibitors of a purified preparation of leucine aminopeptidase rather than substrates for the enzyme. researchgate.net

Aromatic Amino Acid Decarboxylase (AADC) Targeting

Aromatic L-amino acid decarboxylase (AADC) is a crucial enzyme in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin. nih.govwikipedia.org The modulation of this enzyme presents a therapeutic target. Research indicates that certain adamantane derivatives can influence AADC activity. For instance, amantadine has been shown to increase the mRNA expression of AADC by 70% in pheochromocytoma (PC12) cells at a concentration of 10 µM. nih.gov This action is proposed to increase dopamine levels available for synaptic release and is considered a plausible mechanism contributing to its therapeutic effects. nih.gov

Receptor-Ligand Interactions

The adamantane framework serves as a scaffold for ligands that interact with several key receptors in the central nervous system.

Sigma-1 (σ1) Receptor Agonism

The sigma-1 (σ1) receptor is an intracellular chaperone protein involved in regulating calcium signaling. nih.gov It is considered a primary therapeutic target for various neurological conditions. Amantadine has been identified as a potent ligand for sigma-1 receptors, and this interaction is thought to be one of its most plausible mechanisms of action. nih.gov

5-HT3 Receptor Modulation

The 5-HT3 receptor is a ligand-gated ion channel involved in neurotransmission. Adamantane derivatives have been shown to modulate this receptor. Specifically, memantine acts as a non-competitive antagonist at the 5-HT3 receptor. nih.govmdpi.com Its potency at this receptor is reported to be similar to its potency as an NMDA receptor antagonist. nih.govmdpi.com For amantadine, the 5-HT3 receptor is considered a possible, though less feasible, therapeutic target. nih.gov

Nicotinic Receptor Interactions

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are another target for adamantane compounds. Amantadine is described as a nicotinic antagonist and this interaction is considered one of its plausible primary mechanisms. nih.govnih.gov Similarly, memantine binds to various neuronal nAChRs. nih.gov Research has shown that memantine interacts with human α7 nicotinic acetylcholine receptors with an IC50 value of approximately 5 μM. mdpi.com

Modulation of Dopaminergic Activity

Adamantane derivatives can modulate the dopaminergic system through various mechanisms. Memantine has been shown to possess agonist activity at the high-affinity state of the dopamine D2 receptor (D2High). nih.govmdpi.com The potency of this interaction is comparable to or greater than its antagonist activity at the NMDA receptor. nih.govmdpi.com Amantadine is recognized for its dual pharmacodynamic profile, which includes a dopaminergic component. rrpharmacology.ru This is partly explained by its ability to increase the expression of Aromatic L-amino acid decarboxylase (AADC), which in turn would lead to an increase in dopamine synthesis. nih.gov Studies have noted that amantadine and memantine modulate dopaminergic transmission differently. nih.gov

Interactive Data Tables

Table 1: Activity of Adamantane Derivatives at Various Targets

| Compound | Target | Activity Type | Potency / Effect |

|---|---|---|---|

| Adamantanine | Leucine Aminopeptidase | Inhibition | I/S0.5 = 10.5 medchemexpress.commedchemexpress.com |

| Amantadine | Aromatic Amino Acid Decarboxylase (AADC) | Increased mRNA expression | +70% at 10 µM nih.gov |

| Amantadine | Sigma-1 (σ1) Receptor | Ligand Binding | Potent ligand nih.gov |

| Memantine | 5-HT3 Receptor | Antagonism (Non-competitive) | Similar potency to NMDA receptor antagonism nih.govmdpi.com |

| Memantine | α7 Nicotinic Acetylcholine Receptor | Antagonism | IC50 ≈ 5 µM mdpi.com |

| Memantine | Dopamine D2High Receptor | Agonism | Potency ≥ NMDA receptor antagonism nih.govmdpi.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adamantanine (2-Aminoadamantane-2-carboxylic acid) |

| Amantadine (1-Aminoadamantane) |

| Amastatin |

| Bestatin |

| Donepezil |

| Leucine |

Glial-Cell Derived Neurotrophic Factor (GDNF) Modulation

The adamantane scaffold is a key structural feature in several neuroprotective agents. One of the mechanisms contributing to their neuroprotective properties involves the modulation of neurotrophic factors, such as the Glial-Cell Derived Neurotrophic Factor (GDNF). GDNF is a protein that supports the survival and function of various neuronal populations, including dopaminergic neurons, which are critically affected in Parkinson's disease. nih.govkjim.orgnih.gov

Research has shown that certain aminoadamantane compounds, such as amantadine and memantine, can significantly increase the production and release of GDNF from glial cells. nih.gov A study using C6 glioma cells demonstrated that both amantadine and memantine dose-dependently increased the levels of GDNF in the culture medium. nih.gov This induction, which was observed in the submicromolar range, resulted in a three to four-fold increase in GDNF levels. nih.gov Further investigation revealed that this effect was linked to an upregulation of GDNF mRNA levels, suggesting that these compounds influence GDNF gene transcription. nih.gov

Another study in rats showed that amantadine administered for two weeks increased the mRNA expression of GDNF in the cortex and hippocampus. nih.gov A proposed mechanism for this upregulation is the induction of histone H3 acetylation or the inhibition of histone deacetylase. nih.gov These findings suggest that the neuroprotective effects of certain aminoadamantanes may be mediated, at least in part, by their ability to enhance the expression of crucial neurotrophic factors like GDNF within the central nervous system. nih.govnih.gov While these effects are well-documented for compounds like amantadine and memantine, it highlights a key pharmacological mechanism associated with the broader class of adamantane derivatives.

Table 1: Effects of Aminoadamantanes on GDNF Expression

| Compound | Model System | Key Finding | Potency/Efficacy | Source |

|---|---|---|---|---|

| Amantadine | C6 Glioma Cells | Increased GDNF release and mRNA levels | Submicromolar range; 3-4 fold induction | nih.gov |

| Memantine | C6 Glioma Cells | Increased GDNF release and mRNA levels | Submicromolar range; 3-4 fold induction | nih.gov |

| Amantadine | Rats | Increased GDNF mRNA expression in cortex and hippocampus | N/A | nih.gov |

Membrane Interactions and Permeability Modulation

The unique, rigid, and lipophilic cage-like structure of the adamantane moiety plays a significant role in how its derivatives interact with biological membranes. These interactions are crucial for their transport, distribution, and mechanism of action, including their use in drug delivery and their antimicrobial effects.

The adamantane scaffold is recognized for its high lipophilicity, which allows it to readily interact with and be incorporated into the lipid bilayers of cell membranes. medchemexpress.comresearchgate.net This property enables adamantane to act as a robust anchor within the membrane, a concept that has been effectively utilized in the design of drug delivery systems. medchemexpress.comresearchgate.net By incorporating adamantane derivatives into liposomes, the stability and delivery characteristics of these formulations can be enhanced. researchgate.netgoogle.com The adamantane group essentially serves as a "lipophilic bullet" that facilitates the association of the molecule with the non-polar core of the lipid membrane. researchgate.net This anchoring ability is a fundamental aspect of the molecular behavior of many adamantane-based compounds and is exploited in various therapeutic and research applications, from surface recognition studies to the development of targeted drug carriers. medchemexpress.comresearchgate.net

Table 2: Role of Adamantane Scaffold in Membrane Interactions

| Interaction Type | Membrane System | Role of Adamantane | Application | Source |

|---|---|---|---|---|

| Incorporation | Lipid Bilayer | Acts as a lipophilic part of the membrane | Pharmacological research, improve drug properties | medchemexpress.com |

| Anchoring | Lipid Bilayer of Liposomes | Serves as an anchor | Drug delivery, surface recognition | medchemexpress.comresearchgate.net |

Certain adamantane derivatives have demonstrated antimicrobial activity, which is, in some cases, linked to their ability to disrupt bacterial cell membranes. For instance, adamantane-carboxylic acid has been shown to possess inhibitory activity against various microorganisms, including Gram-positive and some Gram-negative bacteria. medchemexpress.com Its mechanism of action involves altering the permeability of the bacterial cell membrane. medchemexpress.com

More recently, coordination polymers incorporating silver and adamantane-based ligands were shown to have significant antibacterial activity. acs.org The antimicrobial action of these compounds is related to an increased penetration of the active species through the bacterial membrane. acs.org These findings indicate that the adamantane scaffold can be functionalized to create compounds that specifically interact with and disrupt the integrity of bacterial membranes, leading to an antimicrobial effect. This mechanism highlights a distinct mode of action for adamantane derivatives beyond their well-known roles as channel blockers or receptor modulators.

Table 3: Adamantane Derivatives Affecting Bacterial Membrane Permeability

| Adamantane Derivative | Target Organism(s) | Proposed Mechanism of Action | Source |

|---|---|---|---|

| Adamantane-carboxylic acid | Gram-positive and some Gram-negative bacteria | Altering the permeability of the bacterial cell membrane | medchemexpress.com |

| Silver(I) coordination polymers with adamantane-based ligands | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Increasing penetration of metal species through the bacterial membrane | acs.org |

Biological Activities in Academic Research Models in Vitro & Preclinical

Antiviral Activities

The adamantane (B196018) scaffold is a well-established pharmacophore in antiviral drug discovery. Research into derivatives like 5-aminoadamantan-2-ol continues this line of investigation, seeking compounds with improved efficacy and broader spectrums of activity.

Derivatives of aminoadamantane have been a cornerstone of anti-influenza research for decades, primarily targeting the M2 protein ion channel of the influenza A virus. nih.govcapes.gov.brmdpi.com Research has shown that modifications to the adamantane cage can yield compounds with significant antiviral activity. While direct studies on this compound are limited in the reviewed literature, research on closely related isomers and derivatives provides insight into its potential.

For instance, new aminoadamantane derivatives have demonstrated marked activity against various strains of influenza A, including H1N1, H2N2, and H3N2. nih.govcapes.gov.br The mechanism of action for some of these active compounds is postulated to be similar to that of amantadine (B194251) and rimantadine (B1662185), involving the "amine" effect on the M2 ion channel. nih.govcapes.gov.br Notably, some synthesized derivatives inhibited the cytopathicity of influenza A virus at concentrations significantly lower than their cytotoxic concentrations, highlighting their specificity. In the quest for inhibitors of resistant influenza strains, such as those containing the AM2-S31N mutation, derivatives synthesized using 5-aminoadamantan-2-one (B3214681) as a starting material have been developed. nih.gov One such inhibitor, compound 10b, showed potent antiviral activity against multiple amantadine-resistant influenza A strains. nih.gov

| Compound/Derivative Class | Influenza A Strain(s) | Key Finding | Reference |

|---|---|---|---|

| New Aminoadamantane Derivatives (e.g., 4a, 5a, 6a) | H1N1, H2N2, H3N2 | Showed marked activity, likely via the M2 ion channel. | nih.govcapes.gov.br |

| Spiro[pyrrolidine-2,2'-adamantane] Derivatives | Influenza A | Inhibited viral cytopathicity at concentrations lower than amantadine and with low host cell toxicity. | |

| AM2-S31N Inhibitor (derived from 5-aminoadamantan-2-one) | Amantadine-resistant strains (containing S31N mutation) | Potently inhibited multiple resistant strains with EC50 values below 1 µM. | nih.gov |

| Amino acid derivatives of amantadine/rimantadine | A/H3N2 | Some derivatives can inhibit strains resistant to rimantadine. | mdpi.com |

The broad antiviral potential of adamantane derivatives has led to their evaluation against other viruses, including the Human Immunodeficiency Virus Type 1 (HIV-1). However, extensive screening of newly synthesized aminoadamantane compounds, including various derivatives, has generally revealed no significant to borderline activity against HIV-1 replication in cell cultures. nih.govcapes.gov.br

In one study, several novel aminoadamantane derivatives were tested against a wide panel of viruses, and only borderline activity was noted for some compounds against HIV-1. nih.gov Similarly, another comprehensive evaluation of new aminoadamantane derivatives found no significant activity against HIV-1 or HIV-2. capes.gov.br However, research into more complex conjugates has shown some promise. For example, certain 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione derivatives were synthesized and evaluated for anti-HIV-1 activity, with one compound showing a 100% reduction in viral replication at a concentration of 50 µg/mL. capes.gov.br Another study found that an amantadine-folate conjugate was inhibitory to HIV-1 replication in primary human lymphocytes. nih.gov These findings suggest that while the basic aminoadamantane scaffold may have limited intrinsic anti-HIV-1 activity, it can serve as a useful building block for more complex and active molecules.

In broad-spectrum antiviral screenings, newly synthesized aminoadamantane derivatives have generally shown a lack of significant activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govcapes.gov.br This specificity enhances their interest as targeted anti-influenza agents. However, the broader family of adamantane analogs includes compounds that have demonstrated anti-HSV properties.

For example, research on α-hydroxytropolones, a different class of molecules, has shown potent antiviral activity against both HSV-1 and HSV-2, including acyclovir-resistant strains. nih.gov In other studies, certain aminoadamantylcalixarene derivatives were reported to possess anti-HSV-2 properties. researchgate.net These findings indicate that while this compound itself is not a primary candidate for anti-HSV activity, the adamantane cage can be incorporated into other molecular structures to target this virus.

Antimicrobial Activities

The lipophilic nature of the adamantane nucleus is known to facilitate passage through cell membranes, a property that is also valuable in the design of antimicrobial agents. researchgate.net

Research has demonstrated that adamantane derivatives can be effective against Gram-positive bacteria. In one study, new Schiff bases synthesized from 1- or 2-aminoadamantane (B82074) were tested against Staphylococcus aureus and Enterococcus faecalis. nih.gov Another investigation focused on 5-(1-adamantyl)-1,3,4-oxadiazole and 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione derivatives, finding several to be particularly active against Gram-positive bacteria. capes.gov.br More recent studies on novel adamantane derivatives confirmed their potential, with several compounds showing high antibacterial activity against all tested Gram-positive strains, with S. epidermidis being the most susceptible. mdpi.com The antimicrobial action of these derivatives may be linked to membranotropic activity. mdpi.com

| Derivative Class | Gram-Positive Bacteria Tested | Key Finding | Reference |

|---|---|---|---|

| Schiff bases of 1- or 2-aminoadamantane | Staphylococcus aureus, Enterococcus faecalis | Evaluated for antimicrobial activity via broth microdilution method. | nih.gov |

| 5-(1-adamantyl)-1,3,4-oxadiazole/oxadiazoline-2-thione derivatives | Bacillus subtilis | Several derivatives showed good or moderate activity. | capes.gov.brresearchgate.net |

| Novel adamantane derivatives (Schiff bases, hydrazide-hydrazones) | S. aureus, S. epidermidis, Micrococcus luteus | Four derivatives showed high antibacterial potential (MIC = 62.5–1000 µg/mL). | mdpi.com |

| Nitrogen-containing 5-α-androstane derivatives | S. aureus, L. monocytogenes | Generally more sensitive than Gram-negative bacteria; activity exceeded that of Ampicillin. | mdpi.comnih.gov |

Antifungal Properties (e.g., Candida albicans)

The adamantane scaffold is a recurring motif in the development of novel antifungal agents. Derivatives of aminoadamantane have demonstrated notable activity against various fungal pathogens, including species of Candida. researchgate.netnih.gov Research into 2-adamantylamine hydrochloride (2-AM), a compound structurally related to this compound, has shown fungicidal action against both Candida albicans and Candida parapsilosis. nih.gov This compound was also found to inhibit the morphological transition of C. albicans and demonstrated antibiofilm activity on urinary catheters. nih.gov

Furthermore, silver(I) coordination polymers that incorporate adamantane-derived ligands have been synthesized and shown to possess antifungal properties. nih.gov In one study, a biopolymer doped with a silver(I) coordination polymer containing adamantane blocks caused the complete inhibition of all tested microbial strains, including C. albicans, after 24 hours of incubation. nih.gov Other research has focused on synthesizing novel adamantane-containing thiazole (B1198619) compounds, with some derivatives displaying potent antifungal activity against Candida albicans. nih.gov

Mechanistic Insights into Antimicrobial Action

Investigations into the mechanisms underlying the antifungal effects of adamantane derivatives suggest multiple pathways. For 2-adamantylamine hydrochloride, the antifungal action against C. albicans and C. parapsilosis is linked to the induction of reactive oxygen species (ROS). nih.gov This increase in ROS is associated with apoptosis and cell cycle arrest in the G2/M phase. nih.gov Similarly, studies on other antifungal compounds have demonstrated that oxidative stress plays a key role in their antifungal effect. mdpi.com

The lipophilic nature of the adamantane cage is considered a crucial feature, enhancing the molecule's ability to penetrate microbial membranes. nih.gov For adamantane derivatives containing metals like silver, the mechanism may also involve the blockage of viral protein ion channels, a mode of action observed with the antiviral drug amantadine. nih.gov High-resolution mass spectrometry of silver coordination polymers with adamantoid blocks indicates the release of stable [Ag(PTA)₂]⁺ cations in solution, which are believed to be a key factor in their antimicrobial action. nih.gov

Adamantane-Pyrido[2,3-d]pyrimidine Derivatives in Antimicrobial Study

A specific class of derivatives, adamantane-pyrido[2,3-d]pyrimidines, has been synthesized and evaluated for antimicrobial potential. researchgate.netorientjchem.org These hybrid molecules, which combine the adamantane moiety with a pyrido[2,3-d]pyrimidine (B1209978) core, have demonstrated promising in vitro activity against clinically isolated strains. researchgate.netorientjchem.orggrafiati.com The synthesis involves reacting 3-aminoadamantan-1-ol (B132026) with substituted pyrido[2,3-d]pyrimidine precursors. orientjchem.orggrafiati.com The resulting compounds have been characterized and screened for both antibacterial and antifungal activities, showing significant potential as antimicrobial agents. researchgate.netorientjchem.orgevitachem.com

Antiparasitic Activities

Trypanocidal Potential (e.g., Trypanosoma brucei)

The bloodstream form of the African trypanosome, Trypanosoma brucei, the causative agent of sleeping sickness, has been shown to be susceptible to aminoadamantane derivatives. nih.govresearchgate.net In a study evaluating 62 aminoadamantane and aminoalkylcyclohexane derivatives, seventeen compounds were more active in vitro than the anti-influenza drug rimantadine. nih.govresearchgate.net The most active derivatives could inhibit the growth of T. brucei by over 90% at concentrations of 1 μM. nih.govresearchgate.net

Structure-activity relationship studies revealed that hydrophobic substitutions on the adamantane ring generally enhanced trypanocidal activity. researchgate.net The introduction of bulky, lipophilic substituents at the C1 position of the adamantane ring, combined with a guanylhydrazone moiety at C2, generated highly potent analogues against T. brucei, with some compounds showing activity in the nanomolar range (EC₅₀ = 90 nM). researchgate.netlshtm.ac.uk The activity of these compounds was found to be pH-dependent, with greater sensitivity observed in alkaline environments, similar to the conditions of the human bloodstream. nih.govresearchgate.net While not curative in a mouse model of infection, the most active compounds were able to transiently suppress parasitemia by more than 98%. nih.govresearchgate.net

Table 1: In Vitro Trypanocidal Activity of Selected Aminoadamantane Derivatives against T. brucei

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1c | 1-alkyl-2-aminoadamantane derivative | Potent Activity | researchgate.net |

| 1d | 1-alkyl-2-aminoadamantane derivative | Potent Activity | researchgate.net |

| 2c | 1-alkyltricyclo[3.3.1.1(3,7)]decan-2-guanylhydrazone | Potent Activity | researchgate.net |

| 2g | 1-alkyltricyclo[3.3.1.1(3,7)]decan-2-guanylhydrazone | Potent Activity | researchgate.net |

| 3b | 1-alkyltricyclo[3.3.1.1(3,7)]decan-2-thiosemicarbazone | Potent Activity | researchgate.net |

| G8 | n-decyl C1-substituted guanylhydrazone | 0.090 | lshtm.ac.uk |

Antimalarial Research

The adamantane structure has also been incorporated into molecules designed for antimalarial activity. sciforum.net Research has shown that various pyrimidine (B1678525) derivatives possess a wide range of biological activities, including antimalarial properties. orientjchem.orgresearchgate.net Specifically, adamantane-pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimalarial potential. orientjchem.org One study documented the minimum inhibitory concentration (MIC) of these derivatives, with one compound (coded TT2) showing an MIC of 0.25µg/mL. orientjchem.org In a separate line of research, a series of 5-aryl-8-aminoquinoline derivatives were developed and found to be more potent than primaquine (B1584692) against Plasmodium falciparum. nih.gov

Antiproliferative and Anticancer Research

The adamantane cage is a key component in several compounds investigated for anticancer properties. nih.govsciforum.net Idramantone (5-Hydroxyadamantan-2-one), a compound with a structure very similar to this compound, has demonstrated anti-proliferative effects on Panc-1 human pancreatic cancer cells, with an IC₅₀ value of 2.17 µg/ml. google.com

A variety of adamantane derivatives have been synthesized and tested against human tumor cell lines. nih.gov

(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines : A series of these compounds were evaluated for anti-proliferative activity against five human tumor cell lines, with two compounds in particular (5e and 5k) showing potent inhibitory activity against all tested lines. nih.gov

Substituted Adamantylphthalimides : Phthalimide (B116566) derivatives of adamantane have shown potent activity against the A2780 ovarian carcinoma cell line, which was superior to the reference drug thalidomide. kuleuven.be The most potent compounds in this series were those unsubstituted at the adamantane ring but bearing an -OH or -NH₂ group on the phthalimide moiety. kuleuven.be

4-(1-Adamantyl) phenylalkylamines : These compounds have exhibited significant antiproliferative activity in vitro against multiple cancer cell lines. researchgate.net The activity was found to be dependent on the nature and length of the spacer between the phenyl ring and the amine group. researchgate.net

In Vitro Anti-proliferative Effects on Cancer Cell Lines

The adamantane nucleus is recognized as an essential component in the design of chemotherapeutic agents. nih.govacs.org Derivatives of adamantane have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines.

Research into adamantane-containing thiazole compounds revealed that certain derivatives, specifically compounds 5e and 5k, exhibited potent inhibitory activity against all five tested human tumor cell lines. nih.gov Similarly, in a study of adamantane-linked isothiourea derivatives, a 4-bromobenzyl analogue showed notable activity, with IC₅₀ values below 30 μM against five human cancer cell lines. nih.govacs.org Phthalimide derivatives of adamantane have also been investigated, with some showing potent activity against the ovarian carcinoma cell line A2780. kuleuven.be Specifically, compounds bearing an OH or NH2 substituent at the phthalimide moiety demonstrated micromolar antiproliferative activity. kuleuven.be

A patent for adamantane-based compounds detailed the anti-proliferative effects of several derivatives on various cancer cell lines, including pancreatic (Panc-1), colorectal (HT29), lung (NCI-H460), and breast (MCF7) cancer lines. google.com The results from these in vitro experiments highlight the potential of adamantane structures in the development of new anti-tumor drugs. google.com

Table 1: In Vitro Anti-proliferative Activity of Selected Adamantane Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect/IC₅₀ Value |

|---|---|---|

| Adamantane-linked isothiourea (4-bromobenzyl analogue) | Five human cancer cell lines | IC₅₀ < 30 μM nih.govacs.org |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines (5e, 5k) | Five human tumor cell lines | Potent inhibitory activity nih.gov |

| Adamantylphthalimide derivatives (compounds 3 and 5) | Ovarian carcinoma (A2780) | Micromolar antiproliferative activity kuleuven.be |

| Patented Adamantane Derivatives (e.g., Compounds 8, 11) | Pancreatic cancer (Panc-1) | IC₅₀ values of 2.42 µg/ml and 2.17 µg/ml, respectively google.com |

Inhibition of Amino Acid Transport in Cancer Cells (e.g., Methionine and Leucine)

Amino acid transporters are crucial for cancer cell growth and proliferation, making them a significant target for anticancer drug development. nih.govnih.gov The inhibition of these transporters can lead to nutrient depletion and subsequent cell death. mdpi.com One area of investigation involves using adamantane derivatives to block this nutrient pathway.

A specific derivative, Adamantanine (2-Aminoadamantane-2-carboxylic acid), has been shown to inhibit the transport of the essential amino acids methionine and leucine (B10760876) into Ehrlich ascites carcinoma cells, with a reported Ki of 0.76 mM for methionine. medchemexpress.com This inhibition of amino acid uptake is a potential mechanism for the anti-proliferative effects observed in adamantane-based compounds. medchemexpress.com Cancer cells often have a higher expression of amino acid transporters compared to normal cells, and targeting these transporters, such as LAT1 (which facilitates leucine uptake) and ASCT2, is a strategy being explored for cancer therapy. nih.govmdpi.com

Adamantane Scaffolds in Chemotherapeutic Agent Design

The adamantane scaffold is a valuable building block in medicinal chemistry due to its unique structural and lipophilic properties, which can enhance drug permeability, affinity, and biocompatibility. pensoft.netresearchgate.net This has led to its incorporation in a variety of chemotherapeutic agents. nih.govacs.org

Several adamantane-based drugs are currently utilized or are in development for treating advanced cancers. nih.gov Examples include:

Adaphostin : A tyrosine kinase inhibitor with anti-proliferative activity in leukemia and other cancers. nih.gov

Adarotene : A potent anticancer drug developed for treating lymphoma, leukemia, and prostate cancer. nih.gov

CD437 : A synthetic retinoid identified as a promising anticancer agent. nih.gov

Opaganib : An anticancer drug that functions through the inhibition of sphingosine (B13886) kinase (SK) and is used for treating advanced solid tumors. nih.gov

The inherent properties of the adamantane nucleus allow it to serve as a lipophilic anchor, potentially improving the pharmacokinetic and pharmacodynamic profiles of therapeutic compounds. kuleuven.beacs.org

Neurobiological Research Applications

Aminoadamantane derivatives have been a cornerstone in neurobiological research, primarily due to their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.netnih.gov

Neuroprotective Investigations

Compounds derived from adamantane are being investigated for their potential to protect neurons from damage. researchgate.net The neuroprotective effects of aminoadamantanes like amantadine and memantine (B1676192) are linked to their ability to block NMDA receptors and L-type voltage-gated calcium channels (VGCC). researchgate.net Overactivation of NMDA receptors can lead to excitotoxicity and cell death, a process implicated in various neurodegenerative diseases. rrpharmacology.ru By antagonizing these receptors, adamantane derivatives can prevent excessive calcium influx and subsequent neuronal damage. researchgate.net

Research has focused on designing novel adamantane derivatives that act as dual-channel inhibitors, targeting both NMDA receptors and VGCCs, to enhance their neuroprotective capabilities. researchgate.net Preclinical studies suggest that amantadine may have therapeutic potential in neuroprotection in conditions like multiple sclerosis and recovery after spinal cord injury. nih.gov

Research on Motor Function Modulation

The role of aminoadamantane compounds in modulating motor function is well-documented, particularly in the context of Parkinson's disease. nih.govrrpharmacology.ru Amantadine, for instance, is used clinically for Parkinson's and is believed to exert its effects through multiple mechanisms, including antagonism of NMDA receptors and enhancement of dopaminergic activity. rrpharmacology.ru

By acting as non-competitive NMDA antagonists, these compounds can help restore the balance of neurotransmitters in the basal ganglia, which is crucial for motor control. Research using animal models, such as haloperidol-induced catalepsy, has shown that NMDA receptor blockers can produce anticataleptic effects, indicating their potential to alleviate motor symptoms associated with dopamine (B1211576) deficiency. rrpharmacology.ru Studies have also investigated the effects of amantadine and memantine on motor activity, showing complex, dose-dependent effects on locomotion and regulatory drinking behaviors in mice. researchgate.net

Other Investigated Biological Activities

Beyond oncology and neurobiology, adamantane derivatives have been evaluated for a range of other biological activities.

Antiviral Activity : The adamantane core is famously present in antiviral drugs like amantadine and rimantadine, which were used against Influenza A virus. nih.govnih.gov Other derivatives, such as tromantadine, have been developed for treating herpes simplex virus (HSV) infections. nih.govnih.gov More recent research has explored adamantane-based amides and other derivatives for activity against orthopoxviruses, including vaccinia and cowpox viruses. nih.gov

Antibacterial and Antifungal Activities : Adamantane-linked isothiourea derivatives have demonstrated broad-spectrum antibacterial activity and moderate activity against the pathogenic fungus Candida albicans. nih.govacs.org Similarly, certain adamantane-containing thiazole compounds showed potent broad-spectrum antibacterial effects, while others were active against Candida albicans. nih.gov

11β-HSD1 Inhibition : Derivatives of α-sulfonamido-N-adamantanecarboxamide have been synthesized and evaluated as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). rsc.org Inhibition of this enzyme is a potential therapeutic strategy for type 2 diabetes, as it can enhance insulin (B600854) sensitivity and reduce glucose levels. rsc.org In these studies, the adamantane moiety was found to be important for inhibitory potency. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adamantane |

| Adamantanine (2-Aminoadamantane-2-carboxylic acid) |

| Adaphostin |

| Adarotene |

| Amantadine (1-Aminoadamantane) |

| CD437 |

| Memantine (1-Amino-3,5-dimethyladamantane) |

| Opaganib |

| Rimantadine |

| Thalidomide |

Biological Activities of this compound: A Review of In Vitro and Preclinical Research

Following a comprehensive review of publicly available scientific literature, there is no specific research data detailing the biological activities of the chemical compound This compound within the requested areas of metabolic disorder management or antitubercular research.

Academic and preclinical studies have extensively investigated various isomers and derivatives of aminoadamantane for these applications. For instance, research into metabolic disorders has often focused on compounds like 3-aminoadamantan-1-ol as a precursor for antihyperglycemic agents and 4-aminoadamantan-1-ol (B3038116) in the context of 11β-HSD1 inhibitors. rsc.org Similarly, the field of antitubercular research has seen significant exploration of adamantane-containing molecules, most notably SQ109 and its various analogs and metabolites. researchgate.netchemrxiv.org

However, studies specifically evaluating This compound for these, or any other, biological activities could not be identified. The content required to populate the requested sections on its potential in metabolic disorder management and antitubercular research is therefore absent from the current body of scientific publications.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations